2-(4-Iodophenyl)isoquinoline-1,3(2H,4H)-dione is a synthetic organic compound belonging to the isoquinoline family. Its molecular formula is C₁₅H₁₀N₂O₄I, indicating the presence of an iodine atom in the structure. This compound exhibits a distinctive arrangement of functional groups, including a dione structure, which contributes to its chemical reactivity and potential biological activity. Isoquinoline derivatives are recognized for their diverse pharmacological properties, making this compound a subject of interest in medicinal chemistry.
The compound is classified under isoquinolines, which are bicyclic compounds containing a fused benzene and pyridine ring. Isoquinoline derivatives, including 2-(4-Iodophenyl)isoquinoline-1,3(2H,4H)-dione, are often explored for their potential therapeutic applications due to their ability to interact with various biological targets. The presence of the iodine substituent at the 4-position of the phenyl ring may enhance its electrophilic character and biological interactions.
The synthesis of 2-(4-Iodophenyl)isoquinoline-1,3(2H,4H)-dione can be achieved through several methods:
The synthesis typically involves:
The molecular structure of 2-(4-Iodophenyl)isoquinoline-1,3(2H,4H)-dione features:
2-(4-Iodophenyl)isoquinoline-1,3(2H,4H)-dione can undergo various chemical reactions due to its functional groups:
These reactions can be utilized to synthesize more complex molecules or modify the biological activity of the compound. The reactivity profile suggests potential applications in drug development and material science.
The mechanism of action for 2-(4-Iodophenyl)isoquinoline-1,3(2H,4H)-dione involves:
The applications of 2-(4-Iodophenyl)isoquinoline-1,3(2H,4H)-dione extend into several fields:
Isoquinoline-1,3(2H,4H)-dione derivatives constitute a privileged scaffold in modern drug discovery due to their diverse bioactivity profiles and capacity for structural diversification. These heterocyclic compounds feature a fused bicyclic system with two carbonyl groups that confer planarity and electronic characteristics favorable for interacting with biological targets. The core structure serves as a versatile template for designing enzyme inhibitors, particularly against kinases and viral enzymes, leveraging its capacity for hydrogen bonding, π-π stacking, and hydrophobic interactions [2] [9]. The structural rigidity of the isoquinoline-dione ring system enables precise spatial orientation of substituents, making it invaluable in pharmacophore design for molecularly targeted therapies [1] [5].
Recent medicinal chemistry campaigns have demonstrated the significance of this scaffold in developing anticancer agents. Isoquinoline-1,3-dione derivatives exhibit potent and selective inhibition of cyclin-dependent kinase 4 (CDK4), a critical regulator of the cell cycle frequently dysregulated in cancers. Quantitative structure-activity relationship (QSAR) studies reveal that substitutions at the 4-position substantially modulate inhibitory potency against CDK4, with optimized derivatives exhibiting pIC₅₀ values reaching 8.6 log units. These compounds disrupt the phosphorylation cascade controlling the G1-S phase transition, inducing cell cycle arrest in malignant cells [1] [5]. Beyond oncology, structural analogs demonstrate nanomolar inhibition of HIV-1 integrase, an essential enzyme for viral replication, positioning the isoquinoline-dione core as a multifunctional scaffold in antiviral development [4].
Table 1: Biological Activities of Isoquinoline-1,3-dione Derivatives
Target | Activity Range (IC₅₀/pIC₅₀) | Key Structural Features | Therapeutic Area |
---|---|---|---|
CDK4 | 4.6-8.6 pIC₅₀ | 4-[(3-Hydroxybenzylamino)methylene] substitution | Cancer |
HIV-1 Integrase | Low nanomolar IC₅₀ | 4-Carboxamide chains with 2-hydroxy substitution | Antiviral |
Tyrosyl DNA Phosphodiesterase II | Low micromolar IC₅₀ | Specific N-alkyl/aryl substitutions | Cancer, Antiviral |
The incorporation of a 4-iodophenyl group at the N-2 position of the isoquinoline-1,3-dione scaffold represents a strategic advancement in structure-based drug design. Iodine, as a halogen substituent, provides distinctive steric and electronic properties that enhance target binding through several mechanisms. With a van der Waals radius of 1.98 Å and moderate electronegativity (2.66 on Pauling scale), iodine forms favorable halogen bonds with electron-rich regions of target proteins, particularly oxygen atoms in carbonyl groups and nitrogen atoms in histidine side chains. These interactions exhibit directionality and strength comparable to hydrogen bonds, contributing significantly to binding affinity and selectivity [3] [9].
The 4-iodophenyl moiety specifically enhances molecular recognition within kinase ATP-binding pockets. In CDK4 inhibition, this substituent occupies a hydrophobic region adjacent to the hinge segment, forming halogen bonds with key residues that stabilize the inhibited enzyme conformation. The iodine atom's polarizability enables additional dipole-dipole interactions and hydrophobic contacts that are geometrically constrained when smaller halogens (fluorine, chlorine) are utilized [1] [5]. Computational studies of 2-(4-iodophenyl)isoquinoline-1,3(2H,4H)-dione (molecular formula: C₁₅H₁₀INO₂; molecular weight: 363.16 g/mol) indicate a predicted collision cross-section of 157.6 Ų for the [M+H]+ adduct, reflecting its optimized three-dimensional structure for target engagement [3].
Table 2: Physicochemical Properties of 2-(4-Iodophenyl)isoquinoline-1,3(2H,4H)-dione
Property | Value |
---|---|
Molecular Formula | C₁₅H₁₀INO₂ |
Molecular Weight | 363.16 g/mol |
SMILES Notation | C1C2=CC=CC=C2C(=O)N(C1=O)C3=CC=C(C=C3)I |
Predicted CCS ([M+H]+) | 157.6 Ų |
Topological Polar Surface Area | 46.2 Ų |
LogP (Estimated) | 2.98 |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9